molecular formula C7H12N2 B3350613 Pyrazole, 3-butyl- CAS No. 28998-67-6

Pyrazole, 3-butyl-

Cat. No.: B3350613
CAS No.: 28998-67-6
M. Wt: 124.18 g/mol
InChI Key: GFJCGXFXOXSUJX-UHFFFAOYSA-N
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Description

Pyrazole, 3-butyl-, is a substituted pyrazole derivative characterized by a butyl group at the 3-position of the pyrazole ring. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their versatility in medicinal chemistry and agrochemical applications.

Properties

IUPAC Name

5-butyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-2-3-4-7-5-6-8-9-7/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJCGXFXOXSUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183189
Record name Pyrazole, 3-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28998-67-6
Record name Pyrazole, 3-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028998676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 3-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products of these reactions depend on the specific substituents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups at different positions on the pyrazole ring .

Scientific Research Applications

Overview

Pyrazole, 3-butyl- is a derivative of the pyrazole family, known for its diverse applications in chemistry, biology, and industry. Its unique structural characteristics enable it to serve as a versatile building block in synthetic chemistry and a potential therapeutic agent in medicinal applications. This article explores the scientific research applications of Pyrazole, 3-butyl-, supported by comprehensive data and case studies.

Chemistry

Pyrazole, 3-butyl- is primarily used as a building block for synthesizing more complex heterocyclic compounds. Its structural versatility allows for modifications that can lead to novel compounds with enhanced properties .

Biology

In biological research, pyrazole derivatives are investigated for their potential as enzyme inhibitors and receptor modulators. Specific applications include:

  • Enzyme Inhibition : Compounds derived from pyrazole have shown promise in inhibiting enzymes linked to various diseases.
  • Receptor Modulation : These derivatives can modulate receptor activity, impacting signaling pathways involved in conditions like cancer and inflammation .

Medicine

Pyrazole, 3-butyl- exhibits significant pharmacological properties, including:

  • Anti-inflammatory Activity : Compounds in this class are explored as potential treatments for inflammatory diseases.
  • Analgesic Effects : They may provide pain relief similar to traditional analgesics.
  • Antimicrobial Properties : Some derivatives demonstrate efficacy against bacterial and fungal infections .

Industrial Applications

In industry, pyrazole derivatives are utilized in the production of:

  • Agrochemicals : Effective agents for pest control and crop protection.
  • Dyes and Pigments : Their stability makes them suitable for coloring agents.
  • Polymers : Incorporation into polymer matrices enhances material properties .

Case Studies

StudyFocusFindings
Physiochemical PropertiesInvestigated interactions between pyrazole derivatives and solvents, showing significant solute-solvent interactions affecting biological activity.
Antifungal ActivityEvaluated various pyrazole derivatives against Candida albicans, revealing moderate to high inhibitory effects.
Multicomponent SynthesisSummarized advancements in synthesizing bioactive pyrazoles, highlighting their therapeutic potential across multiple disease categories.

Mechanism of Action

The mechanism of action of pyrazole, 3-butyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrazole Derivatives

Pyrazole derivatives with varying substituents exhibit distinct biological activities and binding affinities:

  • 4-Cyano and 5-Aminopyrazoles: Synthesized via reactions of 3-dimethylamino-2-aroyl-propenenitrile with hydrazines, these derivatives show mixed product distributions. The 4-cyano derivatives are major products, while 5-aminopyrazoles are minor, highlighting substituent-dependent synthetic challenges .
  • Pyrazolecarboxamides : Derivatives like penflufen (a commercial fungicide) feature carboxamide groups. Modifications such as replacing 1-methyl with phenyl and 5-fluoro with chloro alter antifungal efficacy. For example, trifluoromethyl substitution at C-3 reduces activity against Rhizoctonia solani (EC50 increases from 0.37 μg/mL to weaker values) .
  • Aryl Trifluoromethyl Ether (OCF3)-Pyrazoles: Incorporating OCF3 moieties enhances antifungal activity. A 2022 study reported 26 novel OCF3-pyrazoles with improved efficacy, underscoring the role of electron-withdrawing groups in agrochemical design .

Heterocyclic Analogues

Replacing the pyrazole ring with other five-membered heterocycles impacts biological potency:

  • Thiophene and Thiazole Analogues : Thiophene derivatives (e.g., compounds 8f, 8g) exhibit enzymatic and cellular potencies comparable to phenyl analogues, while thiazoles (8h, 8i) show reduced activity. Pyrazole analogues (e.g., 8j) display significantly lower enzymatic activity, suggesting pyrazole's polar N-atoms may hinder target interactions .
  • Isoxazoles and 1,2,3-Triazoles: In anti-proliferative assays, 4,5-diarylpyrazoles (III.1 skeleton) paired with isoxazole or triazole rings show similar activity scores (A scores ≈ 0.85–0.90), indicating the pyrazole ring is non-essential in certain contexts .

Antifungal Activity

Compound Class Target Fungus EC50 (μg/mL) Key Substituents Reference
Isoxazolol Pyrazole Carboxylate R. solani 0.37 Methyl at C-3
OCF3-Pyrazoles Multiple species <1.0 Aryl OCF3 moiety
Trifluoromethyl Pyrazole R. solani >1.0 CF3 at C-3

Enzyme Inhibition

  • HDAC Inhibition : Pyrazole derivative M33 binds HDAC (PDB ID: 3ZNR) with a near-optimal affinity (−10.1 kcal/mol vs. TMP269 at −10.3 kcal/mol). Hydrophobic interactions with Pro542, Phe679, and Leu810 are critical .
  • BCATm Inhibition : Pyrazole-based inhibitors (e.g., 8j) underperform compared to thiophene analogues, likely due to unfavorable polar interactions .

Pyrazole Functionalization

  • N-Vinylation/N-Allylation: Rhodium(II)-catalyzed N–H insertion of vinylcarbenoids enables N-functionalization of 3,5-disubstituted pyrazoles, yielding regioisomeric mixtures .
  • Multi-Component Reactions : Green one-pot synthesis of 2-pyrazolines from arylhydrazines, aldehydes, and alkenes achieves high regioselectivity (yields: 70–90%) .

Key Research Findings and Trends

Substituent Effects : Lipophilic groups (e.g., butyl, OCF3) enhance membrane penetration, while polar groups (e.g., CN, NH2) improve target specificity .

Ring Replacement Flexibility : Pyrazole rings can be substituted with isoxazoles or triazoles in anti-cancer agents without losing activity, suggesting scaffold versatility .

Synthetic Challenges: Regioselectivity issues in pyrazole synthesis (e.g., 4-cyano vs. 5-amino products) necessitate advanced separation techniques .

Biological Activity

Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic properties. Among these, 3-butyl-pyrazole is a notable compound that has been investigated for its pharmacological potential. This article delves into the biological activity of 3-butyl-pyrazole, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Chemical Structure and Synthesis

3-butyl-pyrazole is characterized by a butyl group attached to the pyrazole ring. The synthesis of this compound typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds. Various synthetic routes have been explored to optimize yield and purity.

1. Anti-Cancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-cancer properties. For instance, compounds derived from 3-butyl-pyrazole have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
3-butyl-pyrazole analogA549 (lung)25.2 ± 3.2
3-butyl-pyrazole analogHeLa (cervical)28.3 ± 1.53
3-butyl-pyrazole analogHCT-116 (colon)1.1

These results indicate that modifications in the pyrazole structure can enhance its cytotoxicity against specific cancer types .

2. Anti-Inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In vivo studies using carrageenan-induced edema models showed that certain 3-butyl-pyrazole derivatives exhibited comparable efficacy to established anti-inflammatory agents like indomethacin .

3. Anti-Microbial Activity

Research has also highlighted the antimicrobial properties of pyrazoles. Compounds synthesized from 3-butyl-pyrazole were tested against various bacterial strains, including E. coli and Staphylococcus aureus, demonstrating promising results:

StrainInhibition Zone (mm)
E. coli15
Staphylococcus aureus18

These findings suggest that pyrazoles could serve as potential leads in developing new antimicrobial agents .

4. Anti-Diabetic Activity

Emerging studies have indicated that pyrazole derivatives may possess anti-diabetic effects by inhibiting xanthine oxidase and modulating glucose levels in vitro . For example, a study reported that a specific derivative showed significant inhibition of glucose absorption in intestinal models.

Case Studies

Several case studies have been conducted to explore the pharmacological applications of 3-butyl-pyrazole:

  • Study on Anti-Cancer Properties : A recent investigation assessed the effects of various pyrazole derivatives on cancer cell lines, revealing that compounds with a butyl substitution exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.
  • Inflammation Model : In a carrageenan-induced paw edema model, a derivative of 3-butyl-pyrazole was administered, resulting in marked reduction in inflammation similar to standard treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyrazole, 3-butyl-
Reactant of Route 2
Pyrazole, 3-butyl-

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